

Acidity of 2-Chloro-5-ethylphenol: A Comparative Analysis with Other Phenols

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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of **2-Chloro-5-ethylphenol** with a range of other substituted phenols. Understanding the acidity of phenolic compounds, quantified by the acid dissociation constant (pKa), is crucial for drug design, chemical synthesis, and understanding biological activity. This document presents experimental pKa data, details the methodologies for its determination, and illustrates the structural factors influencing phenol acidity.

Comparative Acidity of Substituted Phenols

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity (increase pKa).

The following table summarizes the experimental pKa values for **2-Chloro-5-ethylphenol** and a selection of other relevant phenols to provide a clear comparison.

Compound	Structure	Substituents	pKa
Phenol	<chem>C6H5OH</chem>	None	~9.98
2-Chloro-5-ethylphenol	<chem>C8H9ClO</chem>	2-Chloro, 5-Ethyl	~8.8 (Predicted)
2-Chlorophenol	<chem>C6H4ClOH</chem>	2-Chloro	8.56[1]
4-Chlorophenol	<chem>C6H4ClOH</chem>	4-Chloro	9.14
3-Ethylphenol	<chem>C8H10O</chem>	3-Ethyl	10.07[2][3]
4-Ethylphenol	<chem>C8H10O</chem>	4-Ethyl	10.0[4][5]
2-Ethylphenol	<chem>C8H10O</chem>	2-Ethyl	10.2[6]
2-Chloro-4-methylphenol	<chem>C7H7ClO</chem>	2-Chloro, 4-Methyl	8.79 (Predicted)[7][8]
2-Chloro-6-methylphenol	<chem>C7H7ClO</chem>	2-Chloro, 6-Methyl	8.84 (Predicted)[2]
3-Chloro-5-ethylphenol	<chem>C8H9ClO</chem>	3-Chloro, 5-Ethyl	9.10 (Predicted)[9]
o-Cresol (2-Methylphenol)	<chem>C7H8O</chem>	2-Methyl	10.2
m-Cresol (3-Methylphenol)	<chem>C7H8O</chem>	3-Methyl	10.1
p-Cresol (4-Methylphenol)	<chem>C7H8O</chem>	4-Methyl	10.2
o-Nitrophenol	<chem>C6H5NO3</chem>	2-Nitro	7.2
m-Nitrophenol	<chem>C6H5NO3</chem>	3-Nitro	8.3
p-Nitrophenol	<chem>C6H5NO3</chem>	4-Nitro	7.1

Note: A direct experimental pKa value for **2-Chloro-5-ethylphenol** is not readily available in the cited literature. The provided value is an estimate based on the pKa of structurally similar

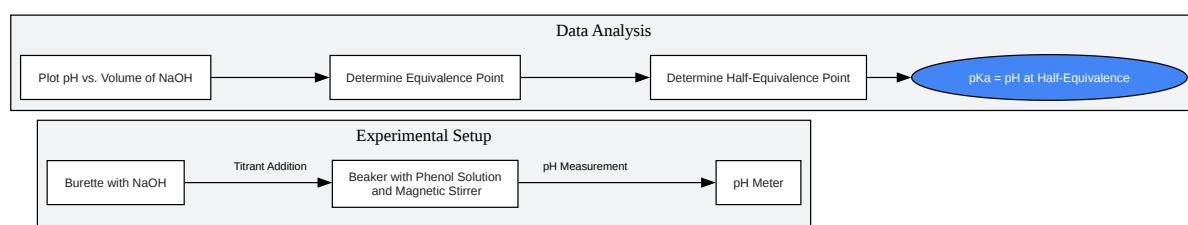
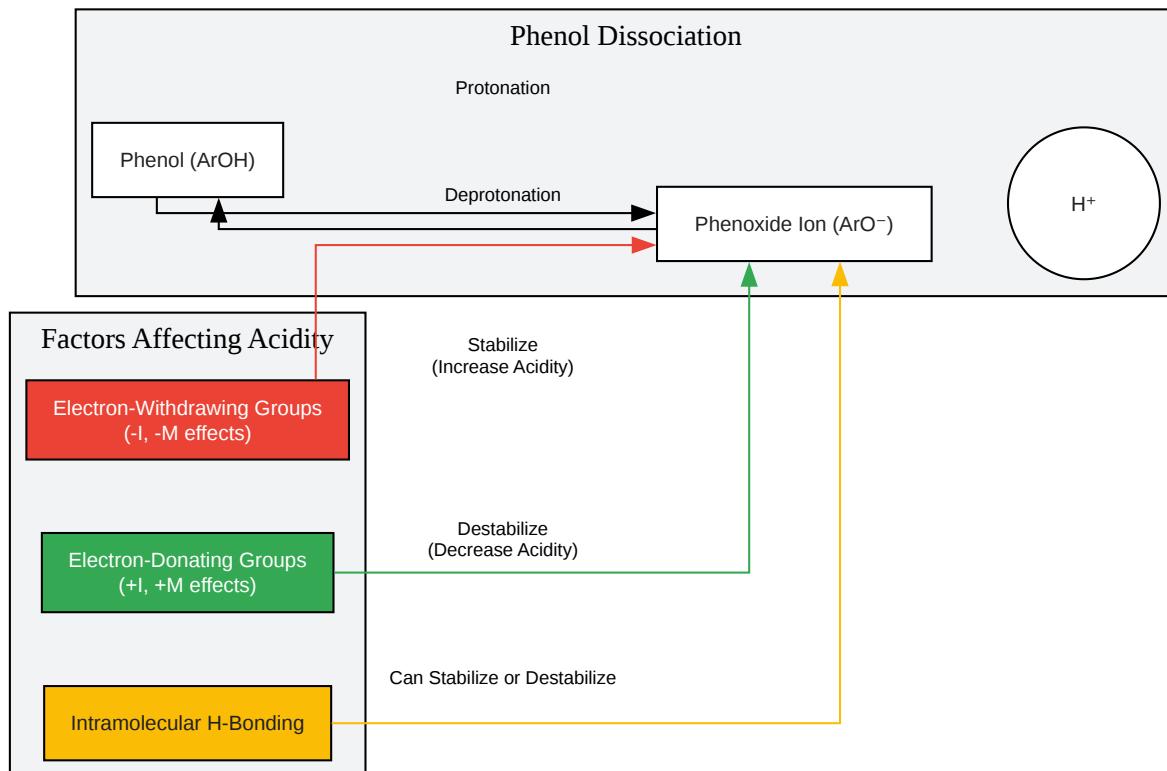
compounds, such as 2-chloro-4-methylphenol and 2-chloro-6-methylphenol. The lower the pKa value, the stronger the acid.

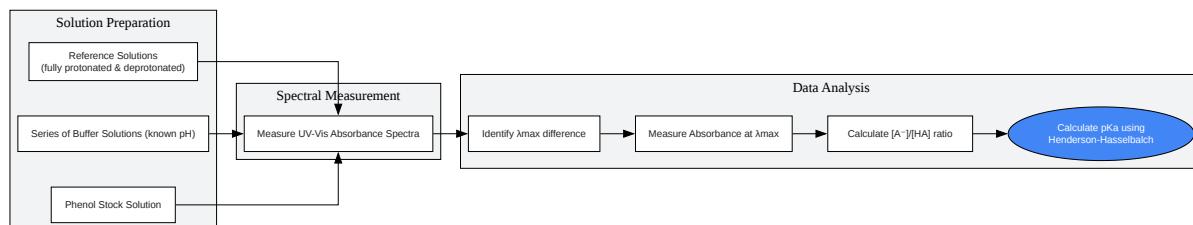
Factors Influencing Phenol Acidity

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The key factors influencing this stability are:

- **Inductive Effect:** Electron-withdrawing substituents (e.g., halogens, nitro groups) increase the acidity of phenols by withdrawing electron density from the aromatic ring and the attached hydroxyl group. This effect, known as the -I effect, stabilizes the negative charge on the phenoxide ion. The strength of the inductive effect depends on the electronegativity of the substituent and its proximity to the hydroxyl group.
- **Resonance Effect (Mesomeric Effect):** Substituents that can delocalize the negative charge of the phenoxide ion through resonance will increase acidity. Electron-withdrawing groups with π -systems (e.g., $-\text{NO}_2$) at the ortho and para positions can participate in resonance, further stabilizing the phenoxide ion. Conversely, electron-donating groups (e.g., alkyl groups, $-\text{OCH}_3$) can destabilize the phenoxide ion by donating electron density, thereby decreasing acidity.
- **Intramolecular Hydrogen Bonding:** In some ortho-substituted phenols, intramolecular hydrogen bonding can occur between the substituent and the hydroxyl group. This can either increase or decrease acidity depending on whether the hydrogen bond stabilizes the phenol or the phenoxide ion more effectively. For instance, in o-nitrophenol, intramolecular hydrogen bonding stabilizes the phenoxide ion, contributing to its increased acidity.

The interplay of these effects determines the overall acidity of a substituted phenol.





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